molecular formula C23H36N6 B5671056 1'-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-5-propyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

1'-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-5-propyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]

Cat. No. B5671056
M. Wt: 396.6 g/mol
InChI Key: FELWAYJZYVSMLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of spiro-imidazolines, which are studied for their diverse pharmacological properties and chemical characteristics. These compounds often exhibit unique molecular structures with potential for various biological applications.

Synthesis Analysis

Spiro-imidazolines, such as this compound, are typically synthesized through multi-step chemical processes. For instance, Whelan et al. (1995) described the synthesis and structural analysis of tropane-3-spiro-4'(5')-imidazolines, which share a similar spiro-imidazole backbone (Whelan et al., 1995). Another example is the synthesis of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridines as P2X7 antagonists, described by Swanson et al. (2016) (Swanson et al., 2016).

Molecular Structure Analysis

The molecular structure of spiro-imidazolines is characterized by a spiro linkage of the imidazole ring to another heterocyclic system. This structure is crucial for its biological activity. The 1H and 13C NMR spectroscopy and X-ray diffraction studies, like those reported by Whelan et al. (1995), provide insights into the conformational aspects of these molecules (Whelan et al., 1995).

Chemical Reactions and Properties

Spiro-imidazolines undergo various chemical reactions due to the presence of multiple reactive sites. For example, Shestopalov et al. (2002) explored the synthesis of 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans, demonstrating the reactivity of spiro-imidazoline compounds under different conditions (Shestopalov et al., 2002).

Physical Properties Analysis

The physical properties of spiro-imidazolines, including solubility, melting point, and crystalline structure, are influenced by their unique molecular configuration. Studies like those by Whelan et al. (1995) often include such analyses to understand the compound’s behavior in different environments (Whelan et al., 1995).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with biological molecules, are key to understanding the potential applications of spiro-imidazolines. Research like that of Swanson et al. (2016) often investigates these aspects to elucidate the compound's potential for therapeutic use (Swanson et al., 2016).

properties

IUPAC Name

1'-[[2-(cyclopentylmethyl)-1H-imidazol-5-yl]methyl]-5-propylspiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N6/c1-2-10-29-11-7-20-22(26-17-25-20)23(29)8-12-28(13-9-23)16-19-15-24-21(27-19)14-18-5-3-4-6-18/h15,17-18H,2-14,16H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELWAYJZYVSMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=C(C13CCN(CC3)CC4=CN=C(N4)CC5CCCC5)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.